molecular formula C15H14N4OS B14876704 5-methyl-N-(4-methylthiazol-2-yl)-1-phenyl-1H-pyrazole-4-carboxamide

5-methyl-N-(4-methylthiazol-2-yl)-1-phenyl-1H-pyrazole-4-carboxamide

Cat. No.: B14876704
M. Wt: 298.4 g/mol
InChI Key: QPKBEAPTFUHMSF-UHFFFAOYSA-N
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Description

5-methyl-N-(4-methylthiazol-2-yl)-1-phenyl-1H-pyrazole-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazole ring, a thiazole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-(4-methylthiazol-2-yl)-1-phenyl-1H-pyrazole-4-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Thiazole Ring Formation: The thiazole ring is usually formed by the cyclization of a thioamide with an α-haloketone.

    Coupling Reaction: The final step involves coupling the pyrazole and thiazole rings with a carboxamide group using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes:

    Scaling Up Reactions: Using larger reactors and continuous flow systems to increase production capacity.

    Purification Techniques: Employing crystallization, distillation, and chromatography to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with industry standards.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-(4-methylthiazol-2-yl)-1-phenyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

5-methyl-N-(4-methylthiazol-2-yl)-1-phenyl-1H-pyrazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Biology: The compound is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.

    Industry: It serves as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 5-methyl-N-(4-methylthiazol-2-yl)-1-phenyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes such as kinases or proteases, inhibiting their activity.

    Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 5-methyl-N-(4-methylpyrimidin-2-yl)-4-(1H-pyrazol-4-yl)thiazol-2-amine
  • 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide

Uniqueness

5-methyl-N-(4-methylthiazol-2-yl)-1-phenyl-1H-pyrazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable scaffold in medicinal chemistry and other scientific research fields.

Properties

Molecular Formula

C15H14N4OS

Molecular Weight

298.4 g/mol

IUPAC Name

5-methyl-N-(4-methyl-1,3-thiazol-2-yl)-1-phenylpyrazole-4-carboxamide

InChI

InChI=1S/C15H14N4OS/c1-10-9-21-15(17-10)18-14(20)13-8-16-19(11(13)2)12-6-4-3-5-7-12/h3-9H,1-2H3,(H,17,18,20)

InChI Key

QPKBEAPTFUHMSF-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2=C(N(N=C2)C3=CC=CC=C3)C

Origin of Product

United States

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